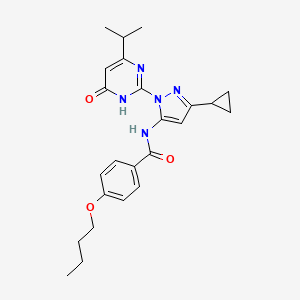
3-(benzenesulfonyl)-N-methyl-N-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(benzenesulfonyl)-N-methyl-N-phenylpropanamide is a secondary amide characterized by the presence of a benzenesulfonyl group and a N-methyl-N-phenyl substituent. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, providing insights into the potential properties and behaviors of 3-(benzenesulfonyl)-N-methyl-N-phenylpropanamide.
Synthesis Analysis
The synthesis of related benzenesulfonamide compounds involves various methods, including the interaction of N-methyl-benzenesulfonamide with chlorosulfonic acid to produce sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride . Additionally, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase has been described, indicating the versatility of benzenesulfonamide derivatives in medicinal chemistry .
Molecular Structure Analysis
X-ray diffraction studies have been used to determine the crystal structure of similar compounds, revealing that they can crystallize in different systems such as triclinic and orthorhombic, with specific lattice constants and space groups . The molecular geometry and vibrational frequencies of these compounds have also been calculated using density functional theory (DFT), showing good agreement with experimental data .
Chemical Reactions Analysis
The chemical reactivity of benzenesulfonamide derivatives can be assessed through molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans, which are investigated using theoretical calculations . These studies provide insights into the sites of electrophilic and nucleophilic attack, which are crucial for understanding the chemical behavior of 3-(benzenesulfonyl)-N-methyl-N-phenylpropanamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as their electronic properties, frontier molecular orbitals (FMO), and non-linear optical (NLO) properties, have been computed using various DFT methods . These properties are essential for predicting the behavior of the compounds in different environments and for their potential applications in materials science and pharmaceuticals.
Applications De Recherche Scientifique
Antibacterial and Anti-Enzymatic Agents
Research has shown that derivatives of benzenesulfonamide, through synthetic modifications, can act as potent antibacterial agents and moderate to weak enzyme inhibitors. This demonstrates the potential of benzenesulfonamide derivatives in the development of new antimicrobial agents (Abbasi et al., 2015).
Organic Synthesis and Catalysis
Benzenesulfonamides have been utilized in organic synthesis, showcasing their reactivity towards acrylate esters, leading to the production of various derivatives with high yields. This exemplifies their role in facilitating chemical transformations (Miura et al., 1998).
Synthesis of Heterocyclic Compounds
The utility of benzenesulfonamide derivatives extends to the synthesis of piperidines, pyrrolizidines, indolizidines, and quinolizidines, crucial in the development of pharmacologically active compounds. Such synthetic routes have also led to the enantioselective synthesis of several natural products, underscoring the versatility of these compounds in complex organic syntheses (Back & Nakajima, 2000).
Antimicrobial Activity and Molecular Docking Studies
Novel sulfonamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, revealing significant antimicrobial properties. Molecular docking studies further elucidate their potential mechanisms of action, highlighting the therapeutic applications of benzenesulfonamide derivatives (Ghorab et al., 2017).
Hydroprocessing and Catalytic Studies
Studies on the hydroprocessing of substituted benzenes over sulfided catalysts have provided insights into the hydrogenolysis and hydrogenation properties of these compounds. Such research is crucial for understanding the interactions between organic molecules and catalysts, which is vital for refining and petrochemical processes (Moreau et al., 1990).
Mécanisme D'action
Target of Action
Similar compounds such as benzenesulfinic acid have been shown to interact with nuclear receptors like oxysterols receptor lxr-beta . These receptors play a crucial role in regulating gene expression and are involved in various physiological processes.
Mode of Action
Based on its structure, it can be inferred that the compound may act as a nucleophile, reacting with electrophiles in biochemical reactions . The presence of the amine group (-NH2) in the molecule suggests that it could participate in nucleophilic substitution reactions, where it donates a pair of electrons to form a new bond .
Biochemical Pathways
Amines are known to participate in a variety of biochemical pathways, including those involved in the synthesis and degradation of proteins, nucleic acids, carbohydrates, and lipids . The compound’s potential to act as a nucleophile could influence these pathways by facilitating or inhibiting specific reactions .
Pharmacokinetics
The compound’s metabolism could involve reactions at the amine group, potentially leading to the formation of various metabolites .
Result of Action
Given its potential to act as a nucleophile, it could influence a variety of biochemical reactions, potentially leading to changes in the synthesis or degradation of various biomolecules . This could, in turn, affect cellular functions and physiological processes.
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ionization state, which could influence its reactivity and interactions with other molecules. Similarly, temperature could affect the rate of the biochemical reactions it participates in. Other factors, such as the presence of other molecules or ions, could also influence its action .
Orientations Futures
The future directions for research on this compound would likely involve further exploration of its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its reactivity in more detail, and exploring potential uses in fields such as medicine or materials science .
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-N-methyl-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-17(14-8-4-2-5-9-14)16(18)12-13-21(19,20)15-10-6-3-7-11-15/h2-11H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSMNZLLTVWIHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CCS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzenesulfonyl)-N-methyl-N-phenylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

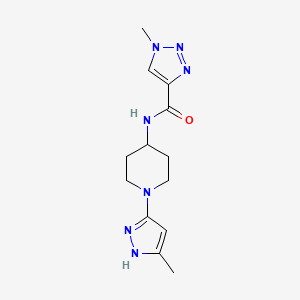
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-2-naphthamide](/img/structure/B3007305.png)
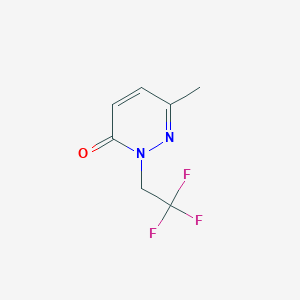
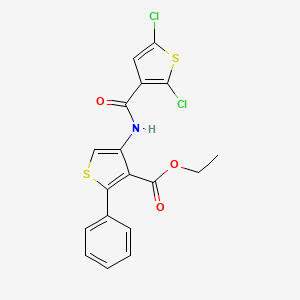
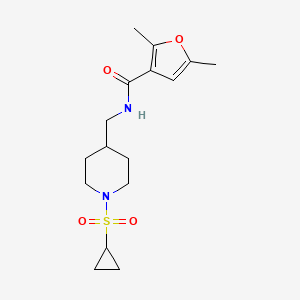
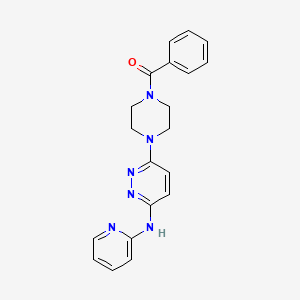
![5-amino-1-[(4-bromophenyl)methyl]-N-(3,4-dimethylphenyl)triazole-4-carboxamide](/img/structure/B3007311.png)
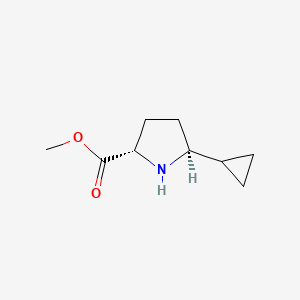
![Methyl (2-{[(4-fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3007314.png)
![1-[(E)-2-phenylethenyl]sulfonyl-N-[1-[3-(trifluoromethyl)phenyl]butyl]piperidine-4-carboxamide](/img/structure/B3007315.png)
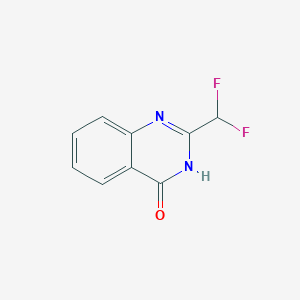
![3-chloro-2-{2-[(5-nitro-2-pyridinyl)sulfanyl]-1H-imidazol-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B3007317.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B3007318.png)
